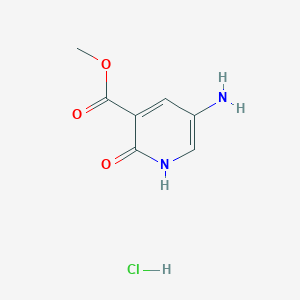

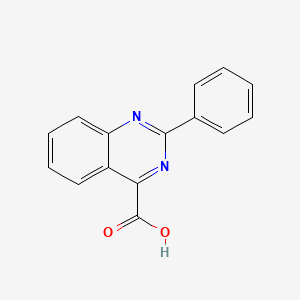

2-Phenylquinazoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10N2O2 . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

Synthesis Analysis

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All of the newly-synthesized compounds were characterized by ¹H-NMR, (13)C-NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H, (H,18,19) .

Chemical Reactions Analysis

In the discovery of potent Histone Deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinazoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

2-Phenylquinazoline-4-carboxylic acid derivatives have been synthesized using microwave-irradiated methods. These derivatives showed notable in vitro antimicrobial activity against various microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa, with some compounds demonstrating a minimum inhibitory concentration of less than 10 µg (Bhatt & Agrawal, 2010).

Chemical Synthesis Advancements

Research on this compound has led to new synthetic routes for 4-phenylquinazoline derivatives. These methods involve reactions of hydroxyglycine with 2-aminobenzophenones, yielding high-quality products under mild conditions (Hoefnagel et al., 1993).

Novel Approach for 2-Phenylquinazoline Synthesis

A novel and efficient approach for synthesizing 2-phenylquinazolines has been developed. This method utilizes sp(3) C-H functionalization, yielding a variety of 2-phenylquinazolines with good to excellent yields (Zhang et al., 2010).

Anti-Platelet Aggregation Activity

2-Phenylquinazoline derivatives have been synthesized and evaluated for their anti-platelet aggregation activity. Among these, certain compounds displayed potent inhibitory effects on platelet aggregation induced by ADP (Eskandariyan & Kobarfard, 2012).

Antibacterial and Other Therapeutic Activities

A range of 2-phenylquinazoline derivatives has been synthesized and assessed for various therapeutic activities, including antibacterial, anthelmintic, analgesic, and anti-inflammatory effects (Debnath & Manjunath, 2011).

Antiviral and Cytotoxic Activities

Novel 2,3-disubstitutedquinazolin-4(3H)-one derivatives, synthesized through the condensation of specific compounds with anthranilic acid, have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam et al., 2010).

BCRP Inhibition

Certain 2-phenylquinazoline derivatives, specifically those with a phenyl ring attached via an amine-containing linker, have been found to be potent inhibitors of Breast Cancer Resistance Protein (BCRP), a significant finding in cancer research (Juvale & Wiese, 2012).

Applications in Molecular Chemistry

Research on this compound has contributed to the development of novel molecules with potential therapeutic applications, such as agonists of the peroxisome proliferators-activated receptor (PPAR) gamma (Azukizawa et al., 2008).

Mécanisme D'action

Target of Action

The primary target of 2-Phenylquinazoline-4-carboxylic acid is Histone Deacetylases (HDACs) . HDACs are a group of enzymes responsible for the removal of acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . They play a significant role in the modulation of cellular functions and activities .

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . The compound exhibits significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .

Biochemical Pathways

The inhibition of HDACs affects the acetylation levels of histone proteins . This disruption can lead to changes in gene expression, affecting various cellular functions and activities . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation .

Pharmacokinetics

The structure-activity relationship (sar) analysis of the compound and its derivatives has been conducted

Result of Action

The inhibition of HDACs by this compound leads to significant cellular effects. In vitro anticancer studies have shown that the compound induces G2/M cell cycle arrest and promotes apoptosis . These effects contribute to the compound’s anticancer activity .

Safety and Hazards

Propriétés

IUPAC Name |

2-phenylquinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVHXYUJLYICKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)